

Swietenine: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Swietenine

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Abstract: **Swietenine** is a prominent tetranortriterpenoid, specifically a mexicanolide-type limonoid, isolated from the seeds of *Swietenia macrophylla* (big-leaf mahogany).[1] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and key biological activities of **Swietenine**. It includes detailed experimental protocols for its isolation and structural elucidation, quantitative data on its bioactivity, and a visualization of its role in activating the cytoprotective Nrf2 signaling pathway. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Physicochemical Properties

Swietenine is a complex natural product characterized by a highly oxygenated and rearranged triterpenoid core. Its identity is well-established through extensive spectroscopic and crystallographic analysis.[1]

Table 1: Core Chemical and Physical Data for **Swietenine**

Identifier	Value	Reference(s)
IUPAC Name	[(1R,2S,5R,6R,10S,13S,14R,16S)-6-(furan-3-yl)-16-[(1R)-1-hydroxy-2-methoxy-2-oxoethyl]-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-14-yl] (E)-2-methylbut-2-enoate	PubChem CID 14262276
Molecular Formula	C ₃₂ H ₄₀ O ₉	[1]
Molecular Weight	568.7 g/mol	PubChem CID 14262276
Monoisotopic Mass	568.26723285 Da	PubChem CID 14262276
CAS Number	4801-97-2	PubChem CID 14262276
Classification	Tetranortriterpenoid (Limonoid)	[1]

| Natural Source | Seeds of Swietenia macrophylla King |[1][2] |

Experimental Protocols

The isolation of **Swietenine** is typically performed from the seeds of *S. macrophylla* using a multi-step extraction and chromatographic process.[3][4]

- Preparation of Plant Material: Dried seeds of *S. macrophylla* are ground into a fine powder to increase the surface area for extraction.[5]
- Solvent Extraction: The powdered seed material is subjected to maceration with a hydroalcoholic solvent (e.g., 96% ethanol) for approximately 72 hours.[5] The resulting mixture is filtered, and the solvent is removed from the filtrate under reduced pressure using a rotary evaporator to yield a crude hydroalcoholic extract.[5]

- **Solvent Partitioning:** The crude extract is then subjected to liquid-liquid partitioning. A common method involves fractionation with solvents of increasing polarity, such as hexane and chloroform. Bioassay-guided fractionation, for instance using a glucose utilization assay, has shown that the primary hypoglycemic activity concentrates in the chloroform fraction.[4]
- **Chromatographic Purification:** The active chloroform fraction is further purified using chromatographic techniques. Medium-pressure liquid chromatography (MPLC) or column chromatography on silica gel is employed, using a gradient elution system (e.g., hexane-chloroform mixtures of increasing polarity) to separate the constituents.[3] Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Final Purification:** Fractions containing **Swietenine** are pooled, concentrated, and may be subjected to further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), to yield pure **Swietenine**. [1]

The definitive structure of **Swietenine** has been determined using a combination of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and single-crystal X-ray diffraction.[1][3][6][7]

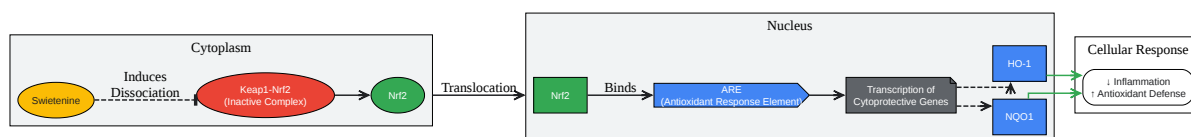
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-ESI-MS) is used to determine the precise molecular formula ($C_{32}H_{40}O_9$). [8]
- **Nuclear Magnetic Resonance (NMR):**
 - 1H and ^{13}C NMR: These one-dimensional techniques are used to identify the number and types of proton and carbon environments in the molecule, revealing characteristic signals for the furan ring, ester moieties, methyl groups, and olefinic protons. [3][6][7]
 - 2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are critical for establishing the molecular framework.
 - COSY (Correlation Spectroscopy) identifies proton-proton (1H - 1H) spin coupling networks, helping to piece together fragments of the molecule. [3]
 - HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (1H - ^{13}C), allowing for the unambiguous assignment of carbon signals. [7]

- HMBC (Heteronuclear Multiple Bond Correlation) shows long-range correlations (2-3 bonds) between protons and carbons, which is essential for connecting the spin systems and confirming the overall carbon skeleton and placement of functional groups.
[3][7]
- X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the absolute confirmation of the molecular structure and its relative stereochemistry. The crystal structure of **Swietenine** has been reported, detailing its three-dimensional conformation and intermolecular interactions, such as C—H \cdots O hydrogen bonds that stabilize the crystal lattice.[1]

Biological Activity and Mechanism of Action

Swietenine exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, antidiabetic, and anticancer effects.[1][2][9][10] A key mechanism underlying its cytoprotective and anti-inflammatory properties is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][9][11]

Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon stimulation by inducers like **Swietenine**, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This initiates the transcription of a suite of cytoprotective genes, including Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[2][9][12] This activation mediates the potent anti-inflammatory and antioxidant effects of **Swietenine**. [2][9]



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Figure 1: Activation of the Nrf2 pathway by **Swietenine**.

Swietenine has demonstrated potent inhibitory activity in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values from key studies are summarized below.

Table 2: In Vitro Biological Activity of **Swietenine**

Activity	Assay / Cell Line	IC ₅₀ Value (μM)	Reference(s)
Anti-inflammatory	Inhibition of LPS-induced Nitric Oxide (NO) generation in RAW 264.7 macrophages	36.32 ± 2.84	[8][13]

| Anti-cancer | Inhibition of Mouse Double Minute 2 (MDM2) homolog in HCT116 human colon carcinoma cells | 10 |[1] |

Conclusion

Swietenine is a structurally complex limonoid from *Swietenia macrophylla* with significant, well-documented therapeutic potential. Its chemical structure has been unequivocally established through modern spectroscopic and crystallographic methods. The compound's diverse biological activities, particularly its anti-inflammatory and antioxidant effects, are mediated at least in part by the activation of the Nrf2 signaling pathway. The quantitative potency demonstrated in anti-inflammatory and anticancer assays underscores its value as a lead compound for further investigation and development in pharmaceutical applications.

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